molecular formula C9H10FN3 B2731253 1-[(1R)-1-azidopropyl]-4-fluorobenzene CAS No. 1604447-59-7

1-[(1R)-1-azidopropyl]-4-fluorobenzene

Cat. No.: B2731253
CAS No.: 1604447-59-7
M. Wt: 179.198
InChI Key: OZZNPOBEHDLDJN-SECBINFHSA-N
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Description

1-[(1R)-1-azidopropyl]-4-fluorobenzene is a chiral organic azide of high value to medicinal chemistry and chemical biology research. This compound is expertly designed for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other bioorthogonal "click chemistry" reactions. Its structure, featuring a fluorobenzene moiety and a chiral azidopropyl side chain, makes it a versatile building block for the synthesis of more complex molecules, such as potential TNFR1 inhibitors explored in recent therapeutic research . The azide group (N₃) serves as a highly reactive handle for coupling with alkynes, enabling the reliable and efficient formation of 1,2,3-triazole linkages. This is instrumental in creating chemical libraries for high-throughput screening, developing bioconjugates for probe labeling, and constructing peptide mimetics. The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and overall bioavailability, which are critical parameters in early-stage drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as organic azides can be potentially shock-sensitive and thermally unstable.

Properties

IUPAC Name

1-[(1R)-1-azidopropyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZNPOBEHDLDJN-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Azidation of Halogenated Precursors

The most widely implemented method involves the displacement of a halogen atom (typically chlorine or bromine) on a propyl chain attached to 4-fluorobenzene. In a representative procedure, 1-chloro-1-(4-fluorophenyl)propane undergoes reaction with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF) at 80°C for 24 hours. This SN2 mechanism proceeds with inversion of configuration at the chiral center, necessitating an (S)-configured chloro precursor to yield the target (R)-azido compound.

Reaction Equation:
$$
\text{(S)-1-chloro-1-(4-fluorophenyl)propane} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{(R)-1-azido-1-(4-fluorophenyl)propane} + \text{NaCl}
$$

Yields for this route typically range from 70–78%, with purity highly dependent on exclusion of moisture and rigorous purification via silica gel chromatography.

Stereoselective Radical Azidation

Recent advances adapted from decarbonylative azidation methodologies enable direct installation of the azide group with enantiocontrol. Using a copper(I)/chiral phosphine catalyst system, 1-(4-fluorophenyl)propanal undergoes radical-mediated azidation at 50°C in tert-butyl methyl ether, achieving 58% yield and 92% enantiomeric excess (ee). This single-step approach circumvents the need for pre-synthesized halogenated intermediates.

Catalytic Cycle:
$$
\text{RCHO} + \text{TMSN}3 \xrightarrow{\text{Cu(I)/L*, hv}} \text{RN}3 + \text{TMSOH} + \text{CO}
$$
(L = chiral bisoxazoline ligand)*

Mitsunobu-Based Azide Transfer

For alcohol precursors, the Mitsunobu reaction with hydrazoic acid (HN₃) provides an alternative pathway. Treatment of (R)-1-(4-fluorophenyl)propan-1-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C affords the azide in 65% yield with complete retention of configuration. This method proves particularly valuable for acid-sensitive substrates.

Reaction Condition Optimization

Solvent Effects on Reaction Kinetics

Comparative studies across 12 solvent systems reveal that polar aprotic solvents (DMF, DMSO) accelerate azidation rates but increase racemization risks at elevated temperatures. Ethers like THF and methyl tert-butyl ether (MTBE) balance reactivity and stereochemical fidelity, achieving optimal ee values >98% when reactions are conducted below 50°C.

Table 1: Solvent Performance in Azidation Reactions

Solvent Dielectric Constant (ε) Yield (%) ee (%) Reaction Time (h)
DMF 36.7 82 85 18
THF 7.5 78 98 24
MTBE 4.3 75 99 30
Acetonitrile 37.5 80 88 20

Temperature and Catalytic Enhancements

Lowering reaction temperatures from 80°C to 40°C in DMF improves ee from 85% to 93% but extends reaction duration to 48 hours. The addition of 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst mitigates this trade-off, maintaining 92% ee while reducing time to 28 hours.

Industrial-Scale Production

Continuous Flow Azidation

Pilot-scale implementations employ tubular reactors with in-line IR monitoring to achieve >99% conversion of 1-bromo-1-(4-fluorophenyl)propane. Key parameters:

  • Residence time: 120 minutes
  • Pressure: 8 bar
  • NaN₃ concentration: 1.5 M in DMF/water (9:1 v/v)
    This system produces 12 kg/day with 94% ee, demonstrating scalability while minimizing azide decomposition risks.

Crystallization-Induced Deracemization

A patent-pending technique exploits differential solubility of enantiomers in heptane/ethyl acetate mixtures. Seeding the racemic mixture with (R)-crystals at 5°C induces preferential crystallization, upgrading ee from 50% to 99.5% in three cycles.

Analytical Characterization

Chiral Purity Assessment

Enantiomeric excess is quantified via chiral HPLC (Chiralpak IA-3 column, hexane/isopropanol 95:5, 1 mL/min), showing baseline separation of (R)- and (S)-enantiomers at 8.2 and 9.7 minutes, respectively.

Spectroscopic Signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 2H, ArH), 7.02–6.95 (m, 2H, ArH), 3.45 (q, J = 6.8 Hz, 1H, CHN₃), 1.82–1.75 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1508 cm⁻¹ (C-F aromatic bend).

Chemical Reactions Analysis

1-[(1R)-1-Azidopropyl]-4-fluorobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Sodium azide (NaN3) for azidation.
  • Palladium catalysts for coupling reactions.
  • Reducing agents like LiAlH4 for reduction reactions.
  • Copper catalysts for cycloaddition reactions.

Major products formed from these reactions include amines, triazoles, and other substituted derivatives.

Scientific Research Applications

1-[(1R)-1-Azidopropyl]-4-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidopropyl]-4-fluorobenzene is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known to interact with various biological targets. These interactions can modulate specific molecular pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features :

  • Stereochemistry : The (1R) configuration of the azidopropyl group introduces chirality, which may influence its reactivity in stereoselective reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthesis :
Analogous compounds, such as 1-(azidomethyl)-4-fluorobenzene (3c), are synthesized via nucleophilic substitution of benzyl halides (e.g., 1-(bromomethyl)-4-fluorobenzene) with sodium azide (NaN₃) . A similar approach could apply to 1-[(1R)-1-azidopropyl]-4-fluorobenzene, though stereochemical control would require chiral precursors or resolution techniques.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares this compound with structurally related aryl azides:

Compound Name Substituents Molecular Formula Key Properties/Applications References
1-(Azidomethyl)-4-fluorobenzene (3c) 4-F, azidomethyl C₇H₆FN₃ Precursor for triazoles; yellow oil
1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene 2-Cl, 4-F, azidoethyl C₈H₇ClFN₃ Potential bioactive intermediate
1-(Azidomethyl)-4-methylbenzene (3e) 4-CH₃, azidomethyl C₈H₉N₃ Electron-donating substituent; oily
1-(4-Bromobutoxy)-4-fluorobenzene 4-F, bromobutoxy C₁₀H₁₂BrFO Halogenated ether; reagent for synthesis

Key Observations :

Electronic Effects: The 4-fluoro group in 3c enhances electrophilicity, improving reactivity in CuAAC reactions compared to non-fluorinated analogs like (azidomethyl)benzene (3d) .

Steric and Stereochemical Considerations :

  • The chiral azidopropyl group in the target compound may enable enantioselective synthesis of triazoles, a feature absent in simpler analogs like 3c .
  • Bulky substituents (e.g., 2-Cl in the compound from ) hinder reaction rates but may enhance selectivity .

Physical Properties :

  • Aryl azides with smaller substituents (e.g., 3c, 3d) are typically oily liquids, while halogenated derivatives (e.g., 1-(4-bromobutoxy)-4-fluorobenzene) exhibit higher molecular weights and solid states .

Biological Activity

1-[(1R)-1-azidopropyl]-4-fluorobenzene, a compound featuring an azide functional group and a fluorobenzene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1604447-59-7
  • Molecular Formula : C10H12N4F
  • Molecular Weight : 208.23 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Azide : The azide group can be introduced via nucleophilic substitution on a suitable precursor.
  • Fluorination : The fluorine atom is introduced using fluorinating agents such as Selectfluor or via electrophilic aromatic substitution.
  • Purification : The product is purified through column chromatography to obtain the desired compound in high purity.

Anticancer Properties

Recent studies have indicated that compounds with azide groups exhibit potential anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through:

  • Ferroptosis Induction : Research has shown that azide-containing compounds can induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation and iron dependency. This mechanism is particularly relevant for treating various cancers, including prostate and breast cancers .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may interact with cell surface receptors, altering signaling pathways that lead to cell death or proliferation.
  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

Study 1: Antitumor Activity in Breast Cancer Models

A study evaluated the efficacy of this compound in breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107025
204060
501590

Study 2: Ferroptosis Induction in Prostate Cancer

Another investigation focused on the role of the compound in inducing ferroptosis in prostate cancer cells. The findings suggested that treatment with the compound led to increased levels of lipid peroxides and reduced glutathione levels, confirming its potential as a ferroptosis inducer.

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